

Application Notes and Protocols for CP-31398 Dihydrochloride Stock Solution Preparation

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Compound of Interest

Compound Name: CP-31398 dihydrochloride

CAS No.: 1217195-61-3

Cat. No.: B1669482

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-31398 is a styrylquinazoline derivative that functions as a p53 stabilizing agent.^{[1][2]} It is a valuable tool in cancer research due to its ability to restore the wild-type conformation and function of mutant p53, as well as stabilize and promote the activity of wild-type p53.^{[2][3][4][5]} This leads to the induction of cell cycle arrest and/or apoptosis in cancer cells expressing either mutant or wild-type p53.^{[3][4][6][7]} Proper preparation of a stable stock solution is critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments. These application notes provide detailed protocols for the preparation, storage, and handling of **CP-31398 dihydrochloride** stock solutions.

Physicochemical and Solubility Data

A summary of the key quantitative data for **CP-31398 dihydrochloride** is presented in the table below for easy reference.

Property	Value	Source(s)
Molecular Weight	435.39 g/mol	[2][8][9]
Formula	C ₂₂ H ₂₆ N ₄ O·2HCl	[2]
Appearance	Yellow solid	[9]
Purity	≥98%	[9]
Solubility in DMSO	87 mg/mL (199.82 mM)	[8]
Solubility in Water	87 mg/mL	[8]
Solubility in Ethanol	Insoluble	[8]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution for In Vitro Use

This protocol describes the preparation of a concentrated stock solution of **CP-31398 dihydrochloride** in DMSO, suitable for use in cell culture experiments.

Materials:

- **CP-31398 dihydrochloride** powder
- Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
- Sterile, amber or light-protecting microcentrifuge tubes or vials
- Calibrated precision balance
- Vortex mixer

Procedure:

- Pre-weighing Preparation: Allow the vial of **CP-31398 dihydrochloride** powder to equilibrate to room temperature before opening to prevent condensation of moisture.

- Weighing: Carefully weigh the desired amount of **CP-31398 dihydrochloride** powder using a calibrated precision balance.
- Solvent Addition: Add the appropriate volume of fresh, high-purity DMSO to the powder to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the weighed powder based on its molecular weight of 435.39 g/mol). It is crucial to use fresh DMSO as moisture can reduce the solubility of the compound.[8]
- Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
- Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes.[5][10]
- Storage: Store the aliquoted stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][10]

Note on Dilution for Cell Assays: When preparing working solutions for cell culture, the DMSO stock solution should be diluted in the culture medium. Ensure that the final concentration of DMSO in the culture medium is less than 0.5% to avoid cellular toxicity.[10] It is advisable to perform dilutions in a stepwise manner to prevent precipitation of the compound.[10]

Protocol 2: Preparation of a Working Solution for In Vivo Oral Administration

This protocol provides an example of how to prepare a formulation of **CP-31398 dihydrochloride** for oral gavage in animal studies.

Materials:

- **CP-31398 dihydrochloride** powder
- Carboxymethylcellulose sodium (CMC-Na)
- Sterile water for injection or purified water

- Homogenizer or sonicator

Procedure:

- Vehicle Preparation: Prepare the desired concentration of the vehicle, for example, 0.5% CMC-Na in sterile water.
- Suspension Preparation: Weigh the required amount of **CP-31398 dihydrochloride** and add it to the prepared vehicle.
- Homogenization: Vigorously mix the suspension using a homogenizer or sonicator until a uniform, homogeneous suspension is achieved.
- Administration: The freshly prepared suspension should be used for oral administration.

Stability and Storage

Proper storage is crucial to maintain the stability and activity of **CP-31398 dihydrochloride**.

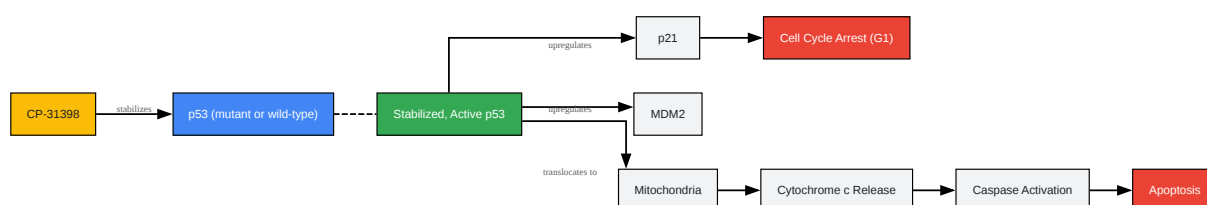
Form	Storage Temperature	Duration	Notes	Source(s)
Powder	-20°C	3 years	Desiccate.	[10]
Room Temperature	Short-term only	Long-term storage at room temperature is not recommended.	[1]	
Stock Solution in DMSO	-80°C	Up to 1 year	Aliquot to avoid repeated freeze-thaw cycles.	[8]
-20°C	Up to 1 month	Aliquot to avoid repeated freeze-thaw cycles.	[5][8][10]	
Aqueous Solution	4°C, -20°C, -70°C	At least 1 month	Stable when protected from light.	[11]
37°C	Degrades	Significant degradation observed after 168 hours.	[11]	

Light Sensitivity: CP-31398 is sensitive to light and can decompose rapidly in diluted solutions when exposed to light.[11] Therefore, it is imperative to protect all solutions from light by using amber vials or by wrapping containers with aluminum foil.

Mechanism of Action and Signaling Pathway

CP-31398 exerts its anti-cancer effects by stabilizing the p53 tumor suppressor protein. In cells with mutant p53, CP-31398 can restore its wild-type conformation, enabling it to bind to DNA and transactivate its target genes.[12][13] In cells with wild-type p53, the compound increases its protein levels and promotes its activity.[3][4][7] The stabilization of p53 leads to the upregulation of downstream target genes such as p21 and MDM2.[3] This, in turn, can induce

cell cycle arrest, primarily at the G1 phase, and trigger apoptosis through the mitochondrial pathway.[3][12] The apoptotic cascade involves the translocation of p53 to the mitochondria, leading to changes in mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[3][12]

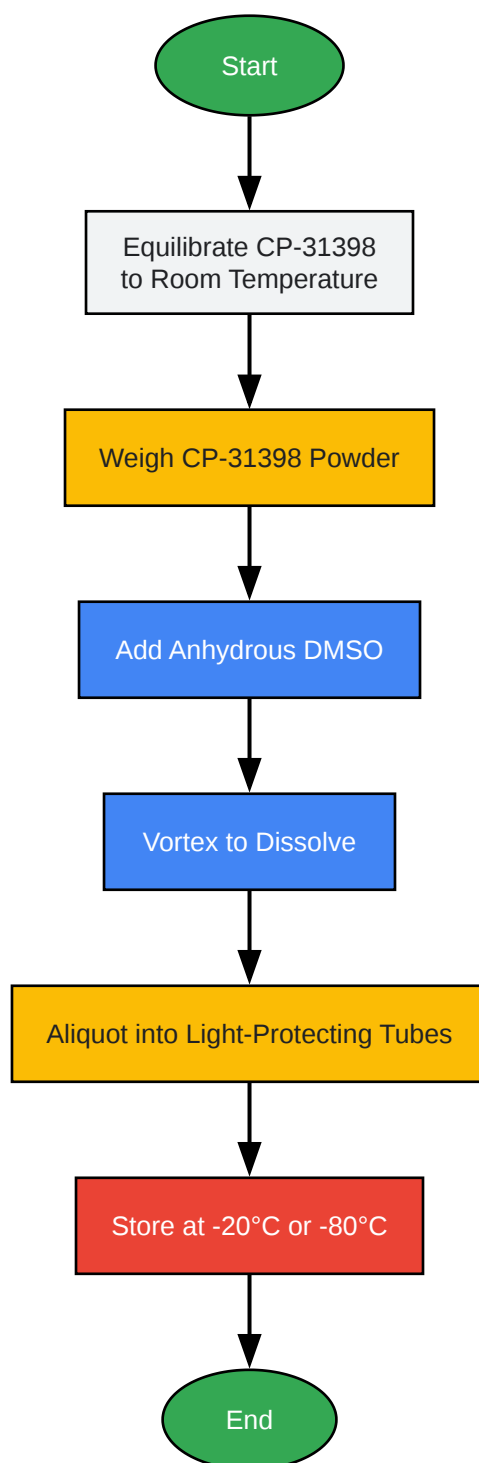


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Caption: CP-31398 stabilizes p53, leading to cell cycle arrest and apoptosis.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the logical workflow for preparing a **CP-31398 dihydrochloride** stock solution.



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Caption: Workflow for preparing **CP-31398 dihydrochloride** stock solution.

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